
Theoretical Reactivity of 2-Bromo-5-
methylanisole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methylanisole

Cat. No.: B1279017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromo-5-methylanisole is a substituted aromatic compound with significant potential as a

building block in organic synthesis, particularly in the development of pharmaceuticals and

functional materials. Its reactivity is governed by the interplay of the electron-donating methoxy

and methyl groups, and the electron-withdrawing, yet sterically influential, bromine atom. This

guide provides a comprehensive theoretical and practical overview of the reactivity of 2-
Bromo-5-methylanisole, focusing on its participation in key cross-coupling reactions and its

predicted electronic properties. Detailed experimental protocols, derived from established

methodologies for analogous compounds, are presented to facilitate its application in synthetic

chemistry.

Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule's physical and spectroscopic characteristics is

paramount for its application in synthesis. The following tables summarize the key properties of

2-Bromo-5-methylanisole.

Table 1: Physicochemical Properties of 2-Bromo-5-methylanisole
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Property Value Source

Molecular Formula C₈H₉BrO [1]

Molecular Weight 201.06 g/mol [1]

CAS Number 95740-49-1 [1]

Appearance
Not specified; likely a liquid or

low-melting solid

Boiling Point
~232 °C at 760 mmHg

(Predicted)
[2]

Melting Point Not available

Density ~1.39 g/cm³ (Predicted) [2]

Table 2: Predicted Spectroscopic Data for 2-Bromo-5-methylanisole

Type
Predicted Chemical Shift (δ) /
Wavenumber (cm⁻¹)

¹H NMR (CDCl₃, 400 MHz)
δ ~ 7.3 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (s,

3H, OCH₃), 2.3 (s, 3H, CH₃)

¹³C NMR (CDCl₃, 100 MHz)
δ ~ 157 (C-O), 138 (C-CH₃), 132 (C-H), 115 (C-

Br), 114 (C-H), 112 (C-H), 56 (OCH₃), 20 (CH₃)

IR (neat)
ν ~ 3000-2850 (C-H), 1600, 1480 (C=C

aromatic), 1250 (C-O), 1050 (C-Br) cm⁻¹

Note: The spectroscopic data presented are estimations based on known values for structurally

similar compounds and general principles of NMR and IR spectroscopy.[3][4][5][6]

Experimental verification is recommended.

Theoretical Studies on Reactivity
While specific computational studies on 2-Bromo-5-methylanisole are not readily available in

the literature, its reactivity can be inferred from theoretical analyses of related substituted
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bromobenzenes and anisoles.[7][8][9][10][11] The electronic properties of the aromatic ring are

influenced by the cumulative effects of the methoxy, methyl, and bromo substituents.

The methoxy (-OCH₃) group is a strong electron-donating group through resonance (+R effect)

and electron-withdrawing through induction (-I effect), with the resonance effect being

dominant. The methyl (-CH₃) group is a weak electron-donating group through induction (+I

effect) and hyperconjugation. The bromine (-Br) atom is electron-withdrawing through induction

(-I effect) and weakly electron-donating through resonance (+R effect), with the inductive effect

being more significant.

This substitution pattern leads to a nuanced reactivity profile:

Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating

methoxy group are expected to be the most nucleophilic and thus most susceptible to

electrophilic attack. However, the position ortho to the methoxy group is sterically hindered

by the adjacent bromine atom. Therefore, electrophilic substitution is most likely to occur at

the position para to the methoxy group (C4) and to a lesser extent at the other available

ortho position (C6).

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally disfavored

on electron-rich aromatic rings unless activated by strong electron-withdrawing groups,

which are absent in this molecule.

Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the primary site of

reactivity in palladium-catalyzed cross-coupling reactions. The electron-donating groups on

the ring can influence the rate of oxidative addition, which is often the rate-determining step

in these catalytic cycles.[12][13]

Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution on a molecule and is a powerful tool for predicting sites of electrophilic and

nucleophilic attack.[14][15][16] For 2-Bromo-5-methylanisole, the MEP would be expected to

show a region of negative potential (red/yellow) around the oxygen atom of the methoxy group

due to its lone pairs, making it a site for interaction with electrophiles. The region around the

bromine atom, particularly along the C-Br bond axis (a "sigma-hole"), would exhibit a region of
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positive potential (blue/green), making it susceptible to nucleophilic attack, which is exploited in

cross-coupling reactions.[14]

Key Reactions and Experimental Protocols
2-Bromo-5-methylanisole is an excellent substrate for a variety of palladium-catalyzed cross-

coupling reactions, which are fundamental transformations in modern organic synthesis. The

following sections detail the theoretical basis and provide generalized experimental protocols

for its use in Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by

coupling an organohalide with an organoboron compound, typically a boronic acid, in the

presence of a palladium catalyst and a base.[17][18][19][20]

Logical Relationship: Suzuki-Miyaura Coupling

2-Bromo-5-methylanisole

Coupled Product

Aryl/Vinyl Boronic Acid

Pd(0) Catalyst Catalyzes

Base (e.g., K2CO3) Activates Boronic Acid

Solvent (e.g., Toluene/H2O) Reaction Medium
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Caption: Logical flow of the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from similar substrates)[20]:

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-methylanisole (1.0 equiv.),

the desired aryl or vinylboronic acid (1.2-1.5 equiv.), and a base such as potassium

carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of

Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand like SPhos or XPhos.

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

such as toluene, dioxane, or THF, and an aqueous solution of the base.

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene

in the presence of a palladium catalyst and a base.[21][22][23][24] This reaction is particularly

useful for the synthesis of substituted alkenes.

Experimental Workflow: Heck Reaction
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Preparation

Reaction

Work-up & Purification

Combine 2-Bromo-5-methylanisole, 
alkene, and base in a dry flask.

Add solvent (e.g., DMF, acetonitrile).

Degas the mixture.

Add Pd catalyst and ligand.

Heat to 80-120 °C.

Monitor by TLC/GC-MS.

Cool and filter.

Aqueous work-up.

Column chromatography.

Characterize product.
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Caption: General experimental workflow for the Heck reaction.
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Experimental Protocol (Adapted from similar substrates)[23]:

Reaction Setup: In a sealable reaction tube, combine 2-Bromo-5-methylanisole (1.0

equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium catalyst such as

Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (4-10

mol%).

Solvent and Base: Add an anhydrous polar aprotic solvent such as DMF or acetonitrile,

followed by a hindered organic base like triethylamine (Et₃N) or diisopropylethylamine

(DIPEA) (1.5-2.0 equiv.).

Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the progress

of the reaction by TLC or GC-MS.

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent and wash with water and brine. Dry the organic layer and concentrate in

vacuo.

Purification: Purify the resulting product by flash column chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds, coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium

complex.[12][13][25][26]

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from similar substrates)[25]:

Reaction Setup: To a dry Schlenk tube, add 2-Bromo-5-methylanisole (1.0 equiv.), the

amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide

(NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.), a palladium

precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-4 mol% Pd), and a bulky, electron-rich phosphine

ligand (e.g., Xantphos, RuPhos, or BrettPhos; 2-8 mol%).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction

by TLC or LC-MS.

Work-up: Once the reaction is complete, cool to room temperature and quench with a

saturated aqueous solution of ammonium chloride. Extract the product with an organic

solvent.

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and

concentrate. Purify the crude product by column chromatography.

Conclusion
2-Bromo-5-methylanisole presents a versatile platform for the synthesis of complex organic

molecules. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling

reactions, enabling the formation of C-C and C-N bonds. While direct computational studies on

this specific molecule are limited, a thorough understanding of the electronic effects of its

substituents allows for reliable predictions of its reactivity. The experimental protocols provided

herein, based on established methods for similar compounds, offer a solid starting point for

researchers and drug development professionals to harness the synthetic potential of 2-
Bromo-5-methylanisole in their respective fields. Further experimental and computational

investigation into this compound is warranted to fully elucidate its reaction kinetics and

mechanisms, which will undoubtedly expand its utility in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.sctunisie.org/pdf/JSCT_v11-9.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_2_Amino_5_bromo_4_methylpyridine.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74785469df427a1f43833/original/exploring-homogeneous-conditions-for-mild-buchwald-hartwig-amination-in-batch-and-flow.pdf
https://www.benchchem.com/product/b1279017#theoretical-studies-on-the-reactivity-of-2-bromo-5-methylanisole
https://www.benchchem.com/product/b1279017#theoretical-studies-on-the-reactivity-of-2-bromo-5-methylanisole
https://www.benchchem.com/product/b1279017#theoretical-studies-on-the-reactivity-of-2-bromo-5-methylanisole
https://www.benchchem.com/product/b1279017#theoretical-studies-on-the-reactivity-of-2-bromo-5-methylanisole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1279017?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

